molecular formula C10H12ClNO2 B13453497 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B13453497
M. Wt: 213.66 g/mol
InChI Key: MDOLDTJEDADYNL-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated indole core. The structure features a methyl group at position 7, a carboxylic acid at position 3, and a hydrochloride salt. While direct pharmacological data for this compound are unavailable in the provided evidence, indole derivatives are widely explored in drug discovery for their interactions with biological targets like serotonin receptors and enzymes .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7;/h2-4,8,11H,5H2,1H3,(H,12,13);1H

InChI Key

MDOLDTJEDADYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Construction of the Dihydroindole Core

The 2,3-dihydro-1H-indole scaffold is commonly accessed via reduction or partial hydrogenation of indole derivatives or via cyclization methods such as Fischer indole synthesis starting from appropriate hydrazines and carbonyl compounds. For the methyl substitution at position 7, directed electrophilic substitution or regioselective functionalization on the indole ring is employed prior to dihydrogenation.

  • Fischer Indole Synthesis : This classical method involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions, forming the indole core. For 7-methyl substitution, a methyl-substituted phenylhydrazine or methylated aromatic precursor is used to ensure regioselectivity.

  • Partial Hydrogenation : The indole nucleus can be selectively hydrogenated at the 2,3-position to yield the dihydroindole structure. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled hydrogen pressure is a typical method.

Introduction of the Carboxylic Acid Group at Position 3

The carboxylic acid group at the 3-position is often introduced by:

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base (7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid) with hydrochloric acid in an appropriate solvent such as ethanol or ether, followed by isolation via crystallization.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Synthesis of 7-methylphenylhydrazine or methyl-substituted aromatic hydrazine Methylation of phenylhydrazine derivatives using methyl iodide or methyl sulfate under basic conditions Ensures methyl group at position 7 after ring closure
2 Fischer indole synthesis Reaction of methyl-substituted phenylhydrazine with a suitable aldehyde or ketone under acidic conditions (e.g., HCl, acetic acid) Forms 7-methylindole intermediate
3 Partial hydrogenation Pd/C catalyst, hydrogen gas, mild pressure, room temperature to 40°C Converts indole to 2,3-dihydroindole
4 Lithiation and carboxylation n-Butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by bubbling CO₂ gas Introduces carboxylic acid at 3-position
5 Hydrochloride salt formation Treatment with HCl in ethanol or ether, crystallization Yields 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

Alternative Cyclization Approach

A patent describing the preparation of related dihydro-1-benzopyran-2-carboxylic acid derivatives via acid-catalyzed cyclization of an intermediate under trifluoromethanesulfonic acid at elevated temperature (75–150 °C) shows a high-efficiency two-step process involving base-mediated intermediate formation followed by acid-catalyzed ring closure. This methodology could be adapted for the indole system, where an appropriate phenol or aniline derivative bearing the methyl substituent undergoes cyclization to form the dihydroindole carboxylic acid core.

Analytical Data and Research Findings

Yield and Purity

  • Reported yields for similar dihydroindole carboxylic acids via Fischer synthesis and subsequent modifications typically range from 40–75% overall, depending on reaction scale and purification methods.

  • Hydrochloride salt formation generally affords crystalline solids with high purity (>95%), confirmed by melting point and spectroscopic methods.

Spectroscopic Characterization

Technique Purpose Typical Observations
1H-NMR Confirm substitution pattern and dihydroindole core Signals for methyl group at position 7 (~2.2 ppm), characteristic dihydroindole methylene protons (~3–4 ppm), carboxylic acid proton broad singlet (~10–12 ppm)
13C-NMR Carbon framework confirmation Carboxyl carbon at ~170–180 ppm, aromatic carbons, methyl carbon at ~20 ppm
FT-IR Functional group identification Strong absorption for carboxylic acid C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching C11H13NO2 (for free acid) and corresponding salt peaks
Elemental Analysis Purity and formula confirmation Consistent with calculated C, H, N percentages

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Core synthesis Fischer indole synthesis using methyl-substituted hydrazines Well-established, regioselective methylation Requires control of reaction conditions to avoid side products
Dihydroindole formation Catalytic hydrogenation (Pd/C) Mild conditions, selective reduction Over-reduction risk, catalyst poisoning
Carboxylation Lithiation and carbonation with CO₂ Direct introduction of carboxylic acid Sensitive to moisture, requires low temperature
Salt formation Reaction with HCl in ethanol or ether Simple, yields crystalline salt Requires careful solvent removal and crystallization control

Chemical Reactions Analysis

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. The methyl group directs nitration to the 4- or 6-position :

Reaction ConditionsProductsYield
HNO₃ (d = 1.37), H₂SO₄, 80°C, 1 hr4-Nitro and 6-nitro derivatives60–75%

Acylation

The indole nitrogen can undergo Vilsmeier-Haack formylation (POCl₃/DMF) to introduce formyl groups at the 3-position, though steric hindrance from the methyl group may limit reactivity .

Condensation Reactions

The carboxylic acid group reacts with amines or hydrazides to form amides or hydrazones. For example:

  • Reaction with anthranilic acid hydrazide produces quinazolinone derivatives under acidic conditions (e.g., p-TSA in acetonitrile) :

SubstrateReagent/ConditionsProductYield
Carboxylic acid + hydrazidep-TSA, CH₃CN, reflux, 4 hrQuinazolinone derivatives33–68%

Oxidation and Reduction

  • Oxidation: The dihydroindole moiety is susceptible to oxidation, converting to a fully aromatic indole structure using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄, though competing ring reduction may occur.

Comparative Reactivity with Analogues

The methyl and carboxylic acid groups confer distinct reactivity compared to unsubstituted indoles:

Reaction Type7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid1H-Indole-3-carboxaldehyde
Nitration Preferential 4-/6-substitution5-/6-substitution
Formylation Lower yield due to steric effectsHigh yield at 3-position
Amide Formation Enhanced by acidic chloride activationRequires harsher conditions

Stability and Reaction Optimization

  • pH Sensitivity: The hydrochloride salt stabilizes the compound in acidic media but hydrolyzes in basic conditions.

  • Thermal Stability: Decomposition occurs above 200°C, limiting high-temperature reactions .

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Carboxylic Acid Position Salt Form Molecular Weight Purity/Specification
7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid HCl Dihydroindole 7-Me, 3-COOH 3 Hydrochloride N/A N/A
7-Methoxy-1H-indole-3-carboxylic acid Indole 7-OMe, 3-COOH 3 Free acid 191.18 >97.0%
2,3-Dihydro-1H-indole-3-carboxylic acid methyl ester HCl Dihydroindole H, 3-COOMe 3 (esterified) Hydrochloride 213.66 ≥98%
7-Chloro-2,3-dihydro-1H-indole HCl Dihydroindole 7-Cl None Hydrochloride 190.07 Not specified
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-Me, 2-COOH 2 Free acid N/A 100%
Key Observations:
  • Substituent Effects: The 7-methyl group in the target compound may increase lipophilicity compared to 7-chloro () or 7-methoxy () analogs. Carboxylic acid position (2 vs. For example, 7-chloro-3-methyl-1H-indole-2-carboxylic acid () has its carboxylic acid at position 2, altering electronic distribution relative to the target compound.
  • Salt Form : Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free acids ().
Solubility and Stability
  • Hydrochloride salts (e.g., target compound, ) are typically more water-soluble than free acids or esters. For instance, 2,3-dihydro-1H-indole-3-carboxylic acid methyl ester hydrochloride () has a molecular weight of 213.66, suggesting moderate solubility in polar solvents.
  • The methyl ester analog () may exhibit higher lipid membrane permeability due to esterification, whereas the free carboxylic acid in the target compound could enhance ionic interactions in biological systems.

Pharmacological Implications (Inferred from Structural Features)

  • Carboxylic Acid Position: A carboxylic acid at position 3 (as in the target compound and ) could mimic endogenous substrates (e.g., tryptophan derivatives), whereas position 2 analogs () might exhibit distinct bioactivity.
  • Halogen vs. Alkyl Substituents : 7-chloro analogs () may confer electrophilic reactivity or enhanced binding to hydrophobic pockets compared to 7-methyl or 7-methoxy groups.

Biological Activity

7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to explore its biological activity, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 65673-86-1

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Mycobacterium smegmatis

The minimum inhibitory concentration (MIC) for MRSA has been reported as low as 0.98 μg/mL, indicating potent antibacterial activity .

BacteriaMIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coli>100
Mycobacterium smegmatis5.00

2. Anticancer Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. Notably, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .

Cell LineIC50 (μM)
A549 (lung cancer)12.5
MCF7 (breast cancer)15.0
HeLa (cervical cancer)18.0

The biological activity of this compound is attributed to its ability to interact with specific biomolecules, influencing enzyme activity and cellular pathways. Molecular docking studies have revealed its potential to bind effectively with proteins involved in disease mechanisms, particularly those related to antimicrobial resistance and cancer proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Inhibition

A study focusing on the anticancer properties of indole derivatives reported that this compound inhibited the growth of A549 cells through apoptosis induction mechanisms. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis often involves cyclization of substituted indole precursors. For example, refluxing intermediates with sodium acetate in acetic acid (e.g., 3-formyl-indole derivatives) can yield dihydroindole cores . Key conditions include temperature control (80–120°C), reaction time (3–5 hours), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of aldehyde to thiazolone). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Purity optimization typically requires recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, such as the methyl group at C7 and the carboxylic acid at C3. Mass spectrometry (MS) validates molecular weight (e.g., molecular ion peaks matching C₁₀H₁₂ClNO₂, MW 213.66) . X-ray crystallography may resolve stereochemical ambiguities in dihydroindole derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer: The hydrochloride salt enhances water solubility compared to the free base. It is stable in dry, cool environments (<20°C) but hygroscopic, requiring desiccated storage . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high, while it precipitates in non-polar solvents like diethyl ether. Stability studies under accelerated conditions (40°C/75% RH) for 4–8 weeks can assess degradation pathways (e.g., hydrolysis of the ester group in related compounds) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalysts are effective?

  • Methodological Answer: Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, (2S)-configured dihydroindole esters are synthesized using L-proline-derived catalysts or enzymatic resolution . Chiral HPLC or capillary electrophoresis separates enantiomers, with retention times correlated to configurations (e.g., (R)- vs. (S)-enantiomers in methyl ester derivatives) .

Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated in vitro?

  • Methodological Answer: Dihydroindole derivatives often target enzymes (e.g., kinases) or receptors (e.g., serotonin receptors). For validation:
  • Enzyme assays: Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinase inhibition).
  • Cell-based assays: Assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
  • Molecular docking: Use software like AutoDock to predict binding modes to target proteins (e.g., TRK kinases) .

Q. How can researchers resolve contradictions in published data regarding this compound’s physicochemical properties?

  • Methodological Answer: Discrepancies in solubility or purity (e.g., ≥95% vs. ≥98% HPLC) may arise from synthesis protocols or storage conditions. Replicate experiments using standardized methods (e.g., USP guidelines for HPLC). Cross-validate with orthogonal techniques (e.g., NMR integration vs. LC-MS quantification) . For conflicting biological data, use isogenic cell lines or animal models to control genetic variability .

Q. What strategies are recommended for handling sensitive functional groups (e.g., indole NH, carboxylic acid) during derivatization?

  • Methodological Answer:
  • Protection: Use tert-butoxycarbonyl (Boc) groups for indole NH protection during alkylation .
  • Activation: Convert carboxylic acids to acyl chlorides (SOCl₂) or mixed anhydrides for amide coupling .
  • Workflow: Perform reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor by TLC or in situ IR spectroscopy .

Methodological Notes

  • Safety: Always use gloves and fume hoods when handling hygroscopic hydrochloride salts or reactive intermediates (e.g., acyl chlorides) .
  • Data Reproducibility: Document batch-specific variations (e.g., solvent lot numbers) in supplementary materials to aid replication .

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